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Compound of Interest

Compound Name: TG693

Cat. No.: B611319 Get Quote

This guide provides a comprehensive comparison of the preclinical investigational drug TG693
with two alternative therapies, Givinostat and the gene therapy fordadistrogene movaparvovec

(PF-06939926), for the treatment of Duchenne muscular dystrophy (DMD). The information is

intended for researchers, scientists, and drug development professionals to objectively assess

the performance and methodologies of these treatments based on available experimental data.

Mechanism of Action
TG693 is an orally active and selective inhibitor of CDC2-like kinase 1 (CLK1).[1] In DMD, it

functions by modulating the splicing of pre-mRNA of the dystrophin gene, specifically promoting

the skipping of mutated exons.[1] This action allows for the production of a truncated, yet

functional, dystrophin protein. Oral administration of TG693 in mice has been shown to inhibit

the phosphorylation of serine/arginine-rich (SR) proteins, which are substrates of CLK1, and

modulate pre-mRNA splicing in skeletal muscle.[1]

Givinostat is a histone deacetylase (HDAC) inhibitor. In DMD, it is believed to work by

reducing inflammation and fibrosis, processes that contribute to muscle damage.[2]

Fordadistrogene movaparvovec (PF-06939926) is a gene therapy that utilizes an adeno-

associated virus serotype 9 (AAV9) vector to deliver a shortened, functional version of the

human dystrophin gene (mini-dystrophin) to muscle cells.[3][4]
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The following tables summarize key preclinical and clinical findings for TG693, Givinostat, and

PF-06939926. It is important to note that the data for TG693 is from preclinical in vivo studies

in mice, while the data for Givinostat and PF-06939926 are primarily from human clinical trials.

Table 1: Efficacy Data Comparison

Parameter
TG693 (Preclinical,

Mice)

Givinostat (Clinical,

Human)

Fordadistrogene

Movaparvovec (PF-

06939926) (Clinical,

Human)

Primary Efficacy

Endpoint

Increased functional

exon 31-skipped

dystrophin protein

production in DMD

patient-derived cells.

[1]

Delayed disease

progression in

ambulant patients

aged six years and

older.[5]

Improvement in motor

function 12 months

after treatment.[3]

Functional

Improvement

Modulated pre-mRNA

splicing in skeletal

muscle.[1]

Delayed loss of ability

to rise from the floor

by a median of 2

years, climb four stairs

by 3.3 years, and walk

by 2.9 years.[5][6]

Motor performance

improved by 3.5

points on the NSAA

scale compared to

control patients.[3]

Biomarker/Target

Engagement

Inhibited

phosphorylation of

serine/arginine-rich

proteins in skeletal

muscle.[1]

Not specified in the

provided results.

Dystrophin produced

in muscles and

localized under the

membrane. 21.2%

dystrophin-positive

muscle fibers with low

dose and 50.6% with

high dose.[3]
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Parameter
TG693 (Preclinical,

Mice)

Givinostat (Clinical,

Human)

Fordadistrogene

Movaparvovec (PF-

06939926) (Clinical,

Human)

Reported Adverse

Events

No apparent acute

toxicity in rats at up to

100 mg/kg.[7]

Most adverse events

were mild to moderate

and included

increased blood

triglycerides,

decreased platelet

counts, and diarrhea.

[2][8]

Generally well-

tolerated. The most

common adverse

effects were vomiting,

nausea, decreased

appetite, and fever.

Three serious adverse

events were recorded

and resolved.[9]

Long-Term Safety

Profile

Further preclinical

studies are noted as

necessary.[7]

Consistent and

manageable over the

long term, with no new

safety signals

emerging with

extended use.[2][6]

Follow-up is planned

for up to 15 years

after treatment.[10]

Experimental Protocols
TG693: In Vivo Splicing Modulation (Representative
Protocol)

Animal Model: Dystrophin-deficient (mdx) mouse model of DMD.

Treatment Administration: TG693 administered orally to mdx mice.

Efficacy Assessment:

Splicing Analysis: Skeletal muscle tissue is harvested after a defined treatment period.

RNA is extracted, and RT-PCR is performed to analyze the splicing pattern of the

dystrophin pre-mRNA.
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Protein Expression: Western blotting is used to detect and quantify the levels of truncated

dystrophin protein in muscle tissue lysates.

Safety Assessment:

Acute Toxicity: Rats are administered single escalating doses of TG693, and observed for

signs of toxicity over a 14-day period.

General Health Monitoring: Body weight, food and water intake, and clinical signs are

monitored throughout the study.

Histopathology: At the end of the study, major organs are collected for histopathological

examination.

Givinostat: Phase 3 Clinical Trial (EPIDYS)
Study Design: International, multicenter, open-label extension study.[8]

Participants: Ambulant males aged six years and older with a diagnosis of DMD.[5][8]

Treatment: Givinostat oral suspension administered at a weight-based dose in addition to

systemic corticosteroids.[11]

Efficacy Assessment:

Functional Mobility: Assessed using standardized tests such as the time to rise from the

floor, time to climb four stairs, and the North Star Ambulatory Assessment (NSAA).[2][5]

Safety Assessment:

Monitoring and recording of all adverse events, with a focus on known side effects such as

changes in blood triglyceride levels and platelet counts.[8][12]

Fordadistrogene Movaparvovec (PF-06939926): Phase
1b Clinical Trial

Study Design: Open-label clinical trial to investigate safety and tolerability.[4]
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Participants: Ambulatory boys aged 6 to 12 years with DMD.[3][9]

Treatment: A single intravenous infusion of PF-06939926 at either a low dose (1x10^14

vg/kg) or a high dose (3x10^14 vg/kg).[3][4]

Efficacy Assessment:

Dystrophin Expression: Muscle biopsies are collected at 12 months post-infusion to

measure the percentage of dystrophin-positive fibers.[3]

Motor Function: Assessed using the North Star Ambulatory Assessment (NSAA) rating

scale.[3][9]

Safety Assessment:

Close monitoring for adverse events, particularly immune responses to the AAV vector.[9]

Long-term follow-up for up to 15 years is planned.[10]
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Caption: TG693 signaling pathway leading to functional dystrophin production.
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Caption: Comparative experimental workflows for TG693 and alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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